N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a nitrobenzylidene group and a tetrahydrocarbazole moiety, linked by a propanohydrazide chain. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process:
Formation of the Tetrahydrocarbazole Moiety: This step often begins with the cyclization of an appropriate precursor to form the tetrahydrocarbazole ring system.
Introduction of the Propanohydrazide Chain: The tetrahydrocarbazole intermediate is then reacted with a suitable propanohydrazide derivative under controlled conditions to attach the propanohydrazide chain.
Condensation with 4-Nitrobenzaldehyde: Finally, the compound is synthesized by condensing the intermediate with 4-nitrobenzaldehyde in the presence of a catalyst, typically under reflux conditions.
Industrial Production Methods
While the laboratory synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxyl or carbonyl derivatives.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Chlorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Methylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide stands out due to the presence of the nitro group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies involving electron transfer processes and interactions with biological targets.
Properties
CAS No. |
356774-08-8 |
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Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15H,2,4,6,8,13-14H2,(H,24,27)/b23-15+ |
InChI Key |
HMCBCQPLCJLVAK-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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